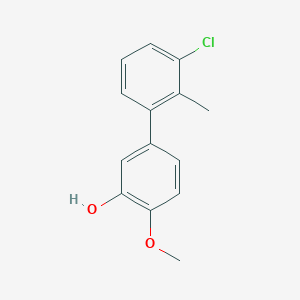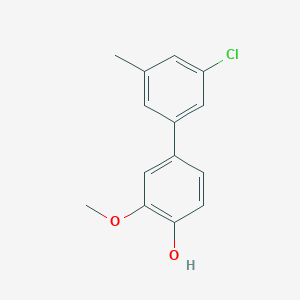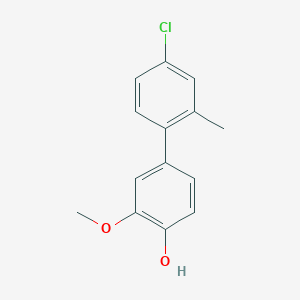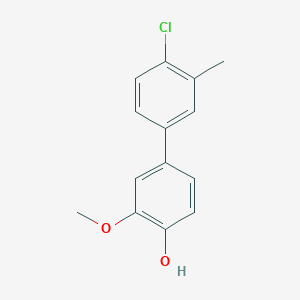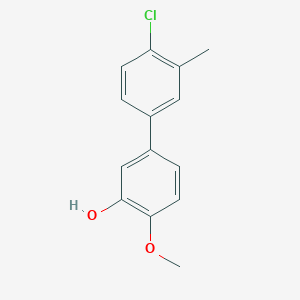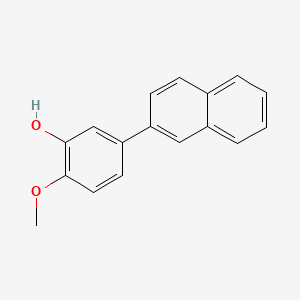
2-Methoxy-5-(naphthalen-2-yl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(naphthalen-2-yl)phenol, 95% (2M5N2P) is a phenolic compound derived from 2-methoxy-5-naphthol, which is a component of the essential oil of the plant species Cinnamomum camphora. 2M5N2P is a white to pale yellow crystalline solid and has a molecular weight of 220.27 g/mol. It is soluble in ethanol, methanol, and propylene glycol, but insoluble in water. 2M5N2P has been used in a variety of scientific research applications, including as a reagent for synthesis and as a biochemical probe for studies of protein-protein interactions.
Mecanismo De Acción
2-Methoxy-5-(naphthalen-2-yl)phenol, 95% acts as a reagent in the synthesis of a variety of compounds. It can be used to generate a range of intermediates, which can then be used in the synthesis of the desired compounds. In addition, 2-Methoxy-5-(naphthalen-2-yl)phenol, 95% can be used as a biochemical probe to study protein-protein interactions. It binds to proteins, allowing researchers to study their interactions and the mechanism of action of enzymes.
Biochemical and Physiological Effects
2-Methoxy-5-(naphthalen-2-yl)phenol, 95% has been used as a biochemical probe to study protein-protein interactions. It binds to proteins, allowing researchers to study their interactions and the mechanism of action of enzymes. However, there is no evidence of any biochemical or physiological effects of 2-Methoxy-5-(naphthalen-2-yl)phenol, 95% in humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxy-5-(naphthalen-2-yl)phenol, 95% is a versatile reagent that can be used in a variety of laboratory experiments. It is readily available from commercial sources and is relatively inexpensive. Furthermore, it is easy to handle and can be stored at room temperature. However, it is not water-soluble and must be handled with caution due to its corrosive nature.
Direcciones Futuras
Future research directions for 2-Methoxy-5-(naphthalen-2-yl)phenol, 95% include further studies of its use as a biochemical probe for studies of protein-protein interactions, as well as its use in the synthesis of a variety of compounds. In addition, further studies of its potential biochemical and physiological effects in humans and animals may be warranted. Finally, further research into the development of more efficient and cost-effective methods for the synthesis of 2-Methoxy-5-(naphthalen-2-yl)phenol, 95% may be beneficial.
Métodos De Síntesis
2-Methoxy-5-(naphthalen-2-yl)phenol, 95% can be synthesized from 2-methoxy-5-naphthol, which is readily available from commercial sources. The synthesis involves a reaction of 2-methoxy-5-naphthol with a concentrated sulfuric acid solution, followed by a reaction with aqueous sodium hydroxide. The reaction yields a white to pale yellow crystalline solid that is 95% pure 2-Methoxy-5-(naphthalen-2-yl)phenol, 95%.
Aplicaciones Científicas De Investigación
2-Methoxy-5-(naphthalen-2-yl)phenol, 95% has been used as a reagent in the synthesis of a variety of compounds, including coumarin derivatives and heterocyclic compounds. It has also been used as a biochemical probe for studies of protein-protein interactions, as well as for the study of enzyme-catalyzed reactions.
Propiedades
IUPAC Name |
2-methoxy-5-naphthalen-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-19-17-9-8-15(11-16(17)18)14-7-6-12-4-2-3-5-13(12)10-14/h2-11,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMSKWVQUPOFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685609 |
Source


|
| Record name | 2-Methoxy-5-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(naphthalen-2-YL)phenol | |
CAS RN |
1261890-98-5 |
Source


|
| Record name | 2-Methoxy-5-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









